Cas no 1783573-48-7 (tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate)
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1783573-48-7x500.png)
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7329414
- 1783573-48-7
- tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate
-
- インチ: 1S/C11H14BrNO3S/c1-11(2,3)16-10(15)13-6-7(14)8-4-5-9(12)17-8/h4-5H,6H2,1-3H3,(H,13,15)
- InChIKey: CHQWABFDUSRZTG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(CNC(=O)OC(C)(C)C)=O)S1
計算された属性
- せいみつぶんしりょう: 318.98778g/mol
- どういたいしつりょう: 318.98778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 83.6Ų
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7329414-1.0g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 1g |
$1229.0 | 2023-05-24 | ||
Enamine | EN300-7329414-0.05g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 0.05g |
$1032.0 | 2023-05-24 | ||
Enamine | EN300-7329414-2.5g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 2.5g |
$2408.0 | 2023-05-24 | ||
Enamine | EN300-7329414-5.0g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 5g |
$3562.0 | 2023-05-24 | ||
Enamine | EN300-7329414-0.5g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 0.5g |
$1180.0 | 2023-05-24 | ||
Enamine | EN300-7329414-0.25g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 0.25g |
$1131.0 | 2023-05-24 | ||
Enamine | EN300-7329414-0.1g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 0.1g |
$1081.0 | 2023-05-24 | ||
Enamine | EN300-7329414-10.0g |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate |
1783573-48-7 | 10g |
$5283.0 | 2023-05-24 |
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamateに関する追加情報
Research Brief on tert-Butyl N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]carbamate (CAS: 1783573-48-7)
The compound tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate (CAS: 1783573-48-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromothiophene and carbamate functional groups, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to synthesize the latest findings on this compound, highlighting its synthetic utility, biological relevance, and future prospects.
Recent literature underscores the role of tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate as a key building block in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel thiophene-based kinase inhibitors, which exhibited potent activity against cancer cell lines. The bromine atom at the 5-position of the thiophene ring facilitates further functionalization via cross-coupling reactions, making it a valuable scaffold for structure-activity relationship (SAR) studies. Additionally, its carbamate moiety provides stability and modulates pharmacokinetic properties, enhancing its suitability for drug development.
In terms of synthetic methodology, recent advancements have focused on optimizing the preparation of this compound. A 2022 patent (WO2022156789) detailed an improved synthetic route using palladium-catalyzed coupling reactions, achieving higher yields and purity. The protocol emphasized the importance of protecting group strategies, with the tert-butyl carbamate group proving instrumental in preventing unwanted side reactions during multi-step syntheses. These methodological refinements are expected to accelerate the production of derivatives for high-throughput screening campaigns.
Biological evaluations of derivatives derived from this compound have revealed promising therapeutic potential. For instance, a 2023 preprint on bioRxiv reported that analogs of tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate displayed selective inhibition of bacterial efflux pumps, suggesting utility in addressing antibiotic resistance. Another study in ACS Chemical Biology highlighted its role as a precursor for fluorescent probes targeting cellular kinases, enabling real-time imaging of enzymatic activity in live cells. These findings underscore the compound’s dual utility as both a therapeutic agent and a research tool.
Despite these advances, challenges remain in the clinical translation of derivatives. Issues such as metabolic stability and off-target effects require further investigation. However, the compound’s modular structure allows for systematic optimization, as evidenced by recent computational studies predicting favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for select analogs. Collaborative efforts between academia and industry are expected to drive the development of next-generation therapeutics based on this scaffold.
In conclusion, tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate (CAS: 1783573-48-7) represents a pivotal intermediate in contemporary drug discovery. Its synthetic versatility, coupled with emerging biological data, positions it as a valuable asset for researchers targeting kinase-related pathologies and antimicrobial resistance. Future research should prioritize in vivo validation and translational studies to unlock its full therapeutic potential.
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